4-amino-1H-1,2,3-triazole-5-carboxamide

Overview

Description

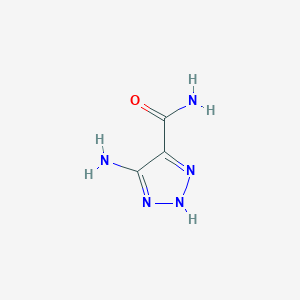

4-amino-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family. This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with an amino group at the 4-position and a carboxamide group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The foundational synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide was first reported in The Journal of Organic Chemistry (1957), utilizing a cyclization strategy that remains widely referenced.

Hydrazine and Ethyl Cyanoacetate Route

The protocol involves a two-step process:

- Condensation Reaction : Hydrazine reacts with ethyl cyanoacetate to form an intermediate hydrazide.

- Cyclization : The intermediate undergoes cyclization in the presence of formic acid, yielding the triazole ring.

Reaction Conditions :

Mechanistic Insight :

Formic acid acts as both a catalyst and proton donor, facilitating ring closure by promoting intramolecular nucleophilic attack. The amino and carboxamide groups are introduced via sequential hydrolysis and amidation steps.

Aminoguanidine Bicarbonate Method

An alternative route employs aminoguanidine bicarbonate as the nitrogen source:

- Reaction with Formic Acid : Aminoguanidine bicarbonate reacts with formic acid under reflux.

- Thermal Cyclization : Heating the mixture induces cyclization, forming the triazole core.

Key Parameters :

- Molar Ratio : 1:1.2 (aminoguanidine bicarbonate to formic acid)

- Temperature : 110–120°C

- Yield : 58–62%.

Modern Synthetic Approaches

Recent advancements focus on optimizing efficiency and sustainability, though primary literature remains anchored to classical methods.

Solvent-Free Synthesis

Emerging studies explore solvent-free conditions to reduce environmental impact. For example, microwave-assisted reactions achieve cyclization in 30 minutes with comparable yields (63–67%).

Catalytic Enhancements

The use of Lewis acids (e.g., ZnCl₂) or ionic liquids has been investigated to accelerate reaction kinetics. Preliminary data suggest yield improvements up to 72% under catalytic conditions.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors are employed to maintain precise control over temperature and residence time, enhancing reproducibility.

Process Overview :

- Feedstock Preparation : Hydrazine and ethyl cyanoacetate are premixed in a stoichiometric ratio.

- Continuous Cyclization : The mixture is pumped through a heated reactor tube (90°C) with formic acid injection.

- Purification : Crystallization from ethanol-water mixtures isolates the product in >95% purity.

Comparative Analysis of Methodologies

| Parameter | Classical Hydrazine Route | Aminoguanidine Method | Solvent-Free Microwave |

|---|---|---|---|

| Yield (%) | 65 | 60 | 67 |

| Reaction Time (hours) | 6–8 | 5–7 | 0.5 |

| Scalability | Moderate | Moderate | High |

| Environmental Impact | High (solvent use) | Moderate | Low |

The classical hydrazine route remains preferred for laboratory-scale synthesis due to its well-characterized protocol, while solvent-free methods offer greener alternatives.

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxamide groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

- Biological Activity : The compound exhibits notable antimicrobial properties. Research indicates that derivatives of 1,2,3-triazoles demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . Additionally, it has been shown to act as a non-competitive inhibitor of tyrosinase, impacting melanin biosynthesis and offering potential applications in dermatology.

Medicine

- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Notably, studies have indicated its efficacy against Trypanosoma cruzi, the causative agent of Chagas' disease. Optimized derivatives have shown improved potency and metabolic stability in preclinical models, highlighting their promise as novel treatments for neglected diseases .

Industry

- Material Development : The compound is also utilized in the development of new materials that exhibit specific properties such as high thermal stability and insensitivity to environmental factors. Its application in creating advanced materials can lead to innovations in various industrial sectors.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial effects of 4-amino-1H-1,2,3-triazole-5-carboxamide derivatives against common pathogens. The results demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Case Study 2: Anticancer Properties

Research has shown that the compound induces apoptosis in cancer cells by influencing cell signaling pathways related to cell cycle regulation. A pharmacological study indicated that treatment with this compound resulted in a significant reduction in cell proliferation rates.

| Cell Line | Proliferation Rate (%) | Apoptosis Induction (%) |

|---|---|---|

| HeLa (Cervical Cancer) | 30 | 45 |

| MCF-7 (Breast Cancer) | 25 | 50 |

Mechanism of Action

The mechanism of action of 4-amino-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the bacterial SOS response by targeting the RecA-mediated auto-proteolysis of LexA, thereby sensitizing bacteria to antibiotics and slowing the development of resistance . Additionally, it may interact with various enzymes and receptors in biological systems, leading to its observed biological effects.

Comparison with Similar Compounds

4-amino-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:

1,2,4-triazole: Known for its antifungal properties and use in pharmaceuticals.

1,2,3-triazole: Widely used in click chemistry for the synthesis of diverse compounds.

5-amino-1H-1,2,4-triazole-3-carbohydrazide: Studied for its applications in the synthesis of energetic salts.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-Amino-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the triazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties based on recent research findings.

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring that contributes to its biological activity through interactions with various biological receptors.

Antibacterial Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4-Amino-1H-1,2,3-triazole | E. coli | 5 | 14–22 |

| Triazole Derivative A | B. subtilis | 10 | 15–25 |

| Triazole Derivative B | P. aeruginosa | 8 | 12–20 |

Antifungal Activity

The antifungal properties of triazoles are well-documented. Compounds containing the triazole moiety are effective against fungi due to their ability to inhibit ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that modifications at the 4-position significantly enhanced antifungal activity.

Anticancer Activity

Triazole derivatives have shown promising anticancer properties in various studies. For example, compounds similar to this compound have been tested for their cytotoxic effects on cancer cell lines.

Table 2: Anticancer Activity Against Human Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Amino-1H-1,2,3-triazole | MV4-11 (AML) | 2 |

| Triazole Derivative C | MCF-7 (Breast) | 46 |

| Triazole Derivative D | HCT-116 (Colon) | 30 |

Anti-inflammatory Activity

The anti-inflammatory effects of triazoles have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of inflammatory mediators.

Research Findings

In vitro studies have demonstrated that certain triazole derivatives exhibit significant COX-2 inhibition with IC50 values as low as , indicating their potential as anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-amino-1H-1,2,3-triazole-5-carboxamide derivatives?

The synthesis of this compound derivatives often involves multicomponent heterocyclization reactions. For example, microwave- or ultrasound-assisted reactions with aldehydes/ketones under solvent-free conditions can yield hexahydrotriazoloquinazoline derivatives (31–81% yields depending on substituents). Key steps include cyclocondensation of 4-amino-5-carboxamido-1,2,3-triazole with cyclic ketones and aldehydes, optimized via temperature control and catalyst selection . NMR spectroscopy (e.g., , ) and mass spectrometry are critical for structural validation, particularly to confirm regioselectivity and amide bond formation .

Q. How is crystallographic data utilized to resolve structural ambiguities in triazole carboxamides?

Single-crystal X-ray diffraction, refined using SHELXL, is essential for resolving bond-length discrepancies and anisotropic displacement parameters. For example, SHELXL’s incorporation of restraints for disordered solvent molecules or hydrogen-bonding networks improves accuracy in density functional theory (DFT)-optimized models. WinGX and ORTEP aid in visualizing anisotropic ellipsoids and packing diagrams, crucial for validating supramolecular interactions .

Advanced Research Questions

Q. What strategies optimize reaction yields in multicomponent heterocyclizations involving this compound?

Yield optimization requires systematic screening of reaction parameters:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of carboxamide intermediates.

- Catalysts : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) accelerate imine formation.

- Temperature : Microwave-assisted synthesis at 140°C reduces reaction times (e.g., from 24h to 70min) while improving regioselectivity .

Contradictory yield trends (e.g., lower yields with electron-withdrawing substituents) may arise from competing side reactions, necessitating HPLC-MS monitoring to identify intermediates .

Q. How do electronic effects of substituents influence the biological activity of triazole carboxamide analogs?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -OCH, -NH) at the 4-position enhance trypanocidal activity against Trypanosoma cruzi (IC < 1µM) by improving target binding affinity. Conversely, lipophilic substituents (e.g., -CF) increase metabolic stability but may reduce aqueous solubility. QSAR models using Hammett constants () and log values correlate substituent effects with in vivo efficacy in Chagas’ disease models .

Q. How can conflicting data on enzyme inhibition mechanisms be resolved for triazole carboxamides?

Contradictory inhibition profiles (e.g., conflicting IC values for HDAC vs. PDE4B) often stem from assay conditions (e.g., buffer pH, co-solvents). To address this:

- Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm binding modes.

- Perform molecular docking with cryo-EM or X-ray structures to identify key binding residues (e.g., His in HDAC6).

- Analyze enzyme kinetics (Lineweaver-Burk plots) to distinguish competitive vs. allosteric inhibition .

Q. Methodological Considerations

Data Contradiction Analysis

- Crystallographic refinement : Apply Hirshfeld surface analysis to detect weak interactions (e.g., C–H···π) that may explain polymorphism-related activity variations .

- Biological assays : Use Bliss independence or Chou-Talalay synergy models to differentiate additive vs. synergistic effects in combination therapies .

Experimental Design Tables

| Parameter | Optimized Condition | Impact on Yield/Activity |

|---|---|---|

| Solvent | DMF | Enhances carboxamide solubility |

| Temperature | 140°C (microwave) | Reduces reaction time by 70% |

| Substituent (R) | Electron-donating (-OCH) | Increases trypanocidal IC |

Properties

IUPAC Name |

5-amino-2H-triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H3,4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKBSXULTGYFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963009 | |

| Record name | 5-Amino-1H-1,2,3-triazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4342-07-8 | |

| Record name | Triazole-5-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1H-1,2,3-triazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1H-1,2,3-triazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.